2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Overview
Description
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with an acetic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives. One common method includes the acylation of quinoline-2,4-dione with acetic anhydride in the presence of a catalyst such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as 2-hydroxyquinoline, quinoline-2,4-dione, and substituted quinoline esters and amides .
Scientific Research Applications
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a keto group.
Quinoline-2,4-dione: A closely related compound with two keto groups.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid is unique due to its combination of a quinoline core and an acetic acid moiety. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-oxo-1H-quinolin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVHMJOEWPQFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406164 | |
Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21298-80-6 | |
Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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